1,4,6-tri-O-galloyl-beta-D-glucose
CAS No.: 94513-58-3
Cat. No.: VC17960857
Molecular Formula: C27H24O18
Molecular Weight: 636.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94513-58-3 |
|---|---|
| Molecular Formula | C27H24O18 |
| Molecular Weight | 636.5 g/mol |
| IUPAC Name | [(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
| Standard InChI | InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-23(44-25(40)9-3-13(30)19(35)14(31)4-9)21(37)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23-,27+/m1/s1 |
| Standard InChI Key | SUAXOYITDJNGFM-BTPAJHBMSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1,4,6-TGG belongs to the gallotannin family, featuring a β-D-glucopyranose backbone substituted with three galloyl moieties. Its molecular formula is , with a molecular weight of 636.5 g/mol . The stereochemistry of the glucose unit is critical to its biological function, as evidenced by its IUPAC name: [(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate .
Table 1: Physicochemical Properties of 1,4,6-TGG
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in elucidating the structure of 1,4,6-TGG. -NMR spectra reveal distinct proton signals at δ 3.44–6.20 ppm, corresponding to the glucose backbone and galloyl aromatic protons. -NMR data confirm ester linkages through carbonyl signals at δ 165–170 ppm . HMQC and COSY experiments further validate the spatial arrangement of substituents .
Natural Occurrence and Biosynthesis
Distribution in Plant Species
1,4,6-TGG is predominantly found in Camellia sinensis, particularly in specialized tea genetic resources . It has also been identified in Balanophora japonica, a parasitic plant used in traditional medicine . Its accumulation correlates with plant defense mechanisms against oxidative stress and pathogens.
Biosynthetic Pathways
The biosynthesis of 1,4,6-TGG involves sequential galloylation of β-D-glucose. Enzymatic studies suggest a pathway initiated by β-glucogallin (1-O-galloyl-β-D-glucose), which undergoes positional galloylation via acyltransferases. Key enzymes include:
-
Glucosyltransferases: Catalyze the formation of β-glucogallin.
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Galloyltransferases: Mediate the addition of galloyl groups to the 4th and 6th hydroxyls .
This pathway parallels the biosynthesis of related gallotannins like 1,2,3,4,6-penta-O-galloyl-β-D-glucose, though 1,4,6-TGG exhibits unique regioselectivity .
Pharmacological Properties
Antioxidant Activity
1,4,6-TGG demonstrates exceptional radical-scavenging capacity. In vitro assays using the Trolox Equivalent Antioxidant Capacity (TEAC) method reveal a potency of 2.68–5.77 µmol TEAC/µmol, surpassing ascorbic acid by 42.7–419.4% and rivaling epigallocatechin gallate (EGCG) .
Table 2: Comparative Antioxidant Activity
| Compound | TEAC (µmol TEAC/µmol) | Relative Efficacy vs. Ascorbic Acid |
|---|---|---|
| 1,4,6-TGG | 2.68–5.77 | +42.7–419.4% |
| Ascorbic Acid | 1.00 | Baseline |
| EGCG | 3.12–6.01 | +212–501% |
Analytical Methods and Purification Techniques
Chromatographic Separation
Semi-preparative high-performance liquid chromatography (HPLC) with a mobile phase gradient (30–44% acetonitrile in 51 minutes) achieves baseline separation of 1,4,6-TGG from tea extracts . Thin-layer chromatography (TLC) using n-butanol/water (3:1 v/v) yields an value of 0.55–0.70 .
Mass Spectrometry
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) identifies 1,4,6-TGG via a parent ion at 635 ([M-H]) and fragment ions at 483, 465, 313, and 169 .
Comparative Analysis with Related Galloylglucoses
Structural Isomers
1,4,6-TGG differs from isomers like 1,2,6-tri-O-galloyl-β-D-glucose (ChemSpider ID: 389282) in galloyl group positioning, which influences bioactivity . For example, 1,2,6-TGG shows reduced antioxidant capacity compared to 1,4,6-TGG due to steric hindrance at the 2nd position .
Functional Divergence
While penta-O-galloylglucoses like 1,2,3,4,6-PGG regulate lipid metabolism , 1,4,6-TGG’s tri-substituted structure may optimize solubility and membrane permeability for enhanced bioavailability.
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